molecular formula C17H18N2O2S B1454138 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL CAS No. 923289-21-8

2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

Cat. No.: B1454138
CAS No.: 923289-21-8
M. Wt: 314.4 g/mol
InChI Key: LPPRPUJPNUYIKH-UHFFFAOYSA-N
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Description

2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, thereby influencing various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. The compound also affects gene expression by modulating transcription factors such as NF-κB and AP-1. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their functions. For instance, its binding to cytochrome P450 enzymes can result in the inhibition of drug metabolism, while its interaction with kinases can lead to the activation of signaling pathways. Additionally, the compound can modulate gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhanced cell survival and reduced inflammation. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s effects dramatically change at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux. Additionally, binding proteins can affect its localization and accumulation within specific tissues. These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall pharmacological effects .

Properties

IUPAC Name

7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-9(2)13-8-22-17(19-13)12-7-14(20)11-5-6-15(21-4)10(3)16(11)18-12/h5-9H,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPRPUJPNUYIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=CC2=O)C3=NC(=CS3)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693886
Record name 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923289-21-8
Record name 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL
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Customer
Q & A

Q1: What is the significance of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol in pharmaceutical chemistry?

A1: this compound is a crucial intermediate in the synthesis of Simeprevir, an antiviral drug used to treat Hepatitis C. [, ] This compound represents the core structure of Simeprevir and its efficient synthesis is essential for drug production.

Q2: Can you describe the synthetic routes used to produce this compound?

A2: Two primary approaches are described in the research for synthesizing this compound. Both methods focus on creating methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate and then modifying it. []

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